molecular formula C10H11F3O B1208905 1-(3-(Trifluoromethyl)phenyl)propan-2-ol CAS No. 621-45-4

1-(3-(Trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B1208905
CAS No.: 621-45-4
M. Wt: 204.19 g/mol
InChI Key: WNIKNSNYJWTSDT-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Trifluoromethyl)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Trifluoromethyl)phenyl)propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIKNSNYJWTSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977693
Record name 1-[3-(Trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-45-4
Record name 1-(3-Trifluoromethylphenyl)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Trifluoromethyl)phenyl]-2-propanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T889FRK2V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One gram of 1-(3-trifluoromethylphenyl)-propan-2-ol, (±)-(1), is dissolved in 100 ml of hexane, then is added with 0.5 g of Novozym (lipase from Candida antarctica) and 1 ml of vinyl acetate. The suspension is then incubated at 45° C. in a rotating stirrer (300 rpm). After 1 h, when the reaction mixture contains only two compounds in 1:1 ratio, the reaction is stopped and the solvent is distilled off under vacuum. The resulting residue is subjected to chromatographic separation on silica gel, eluting with ethyl ether/petroleum ether gradient, to yield 0.627 g of (R)-1-(3-trifluoromethylphenyl)-propan-2-ol acetic ester, (−)-(2), (52% yield, 92% ee) and (S)-1-(3-trifluoromethylphenyl)-propan-2-ol, (+)-(1), 0.470 g (47% yield, >98% ee). The (−)-(2) ester is dissolved in 50 ml of hexane containing 1.5 ml of butanol and added with 0.5 g of Novozym. The suspension is then incubated at 45° C. in a rotating stirrer (300 rpm). After 5 h, the reaction is stopped to yield (R)-1-(3-trifluoromethylphenyl)-propan-2-ol, (−)-(1), 0.488 g (94% yield, >98% ee).
Quantity
0 (± 1) mol
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Quantity
100 mL
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol in pharmaceutical chemistry?

A1: this compound serves as a crucial starting material in the synthesis of (S)-fenfluramine []. This is particularly important because (S)-fenfluramine is an enantiomer of fenfluramine, a drug previously used as an appetite suppressant. Understanding the synthesis pathways involving this compound can contribute to developing more efficient and enantioselective synthesis routes for pharmaceuticals.

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